REACTION_CXSMILES
|
[CH2:1]([Sn](CCCC)(CCCC)C=C)[CH2:2]CC.[Cl-].[Li+].Br[C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:27]=1[NH:26][CH:25]=[CH:24]2.O>CN(C)C=O.C1([Pd-2](Cl)(Cl)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)(=O)C>[CH:1]([C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:27]=1[NH:26][CH:25]=[CH:24]2)=[CH2:2] |f:1.2|
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=C)(CCCC)CCCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
diphenylpalladium(II) dichloride
|
Quantity
|
1.07 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)[Pd-2](C1=CC=CC=C1)(Cl)Cl
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 20-24° C.
|
Type
|
WASH
|
Details
|
Wash the aqueous layer with additional ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with 5-10% ethyl acetate in hexanes
|
Type
|
ADDITION
|
Details
|
Combine fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrate them under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=CC=C2C=CNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |